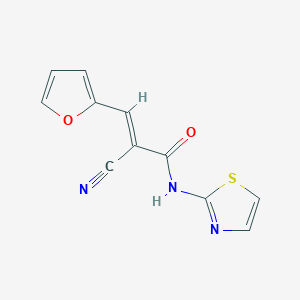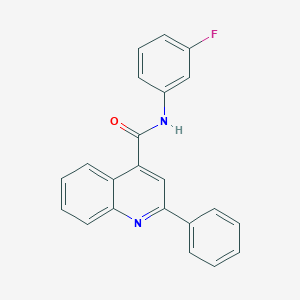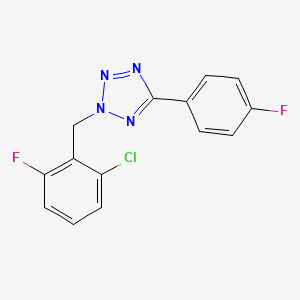
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, also known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR(inh)-172 has been extensively studied for its potential therapeutic application in cystic fibrosis and other diseases associated with CFTR dysfunction.
Wirkmechanismus
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 binds to a specific site on the this compound chloride channel and blocks the transport of chloride ions across the cell membrane. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that this compound(inh)-172 interacts with the ATP-binding site of this compound and prevents the channel from opening and closing normally.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a potent and selective inhibitory effect on this compound chloride channel activity. It does not affect other ion channels or transporters in the cell membrane. This compound(inh)-172 has been demonstrated to reduce the secretion of chloride ions in various cell types, leading to changes in cell volume, membrane potential, and ion composition. This compound(inh)-172 has also been shown to affect the activity of other ion channels and transporters that interact with this compound, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 is a valuable tool for studying this compound chloride channel function and regulation in vitro and in vivo. It has several advantages over other this compound inhibitors, such as glibenclamide and DPC, including higher potency, selectivity, and stability. This compound(inh)-172 has also been shown to be effective in animal models of cystic fibrosis and other this compound-related diseases. However, this compound(inh)-172 has some limitations, such as its relatively high cost and limited availability. It also has some potential off-target effects and toxicity issues that need to be carefully evaluated.
Zukünftige Richtungen
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has great potential for therapeutic application in cystic fibrosis and other diseases associated with this compound dysfunction. Future research should focus on optimizing the synthesis, formulation, and delivery of this compound(inh)-172 to improve its efficacy, safety, and pharmacokinetic properties. Other potential future directions include the development of new this compound inhibitors with improved selectivity and potency, the identification of new binding sites and mechanisms of inhibition, and the evaluation of this compound(inh)-172 in clinical trials for cystic fibrosis and other this compound-related diseases.
Synthesemethoden
The synthesis of 2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 involves several steps, including the condensation of 2-chloro-6-fluorobenzylamine with 4-fluorobenzaldehyde to form 2-(2-chloro-6-fluorobenzylidene)-5-(4-fluorophenyl)-1H-tetrazole, which is then converted to the target compound by reduction with sodium borohydride. The purity and yield of this compound(inh)-172 can be improved by various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has been widely used in scientific research to investigate the function and regulation of this compound chloride channel. It has been shown to inhibit this compound-mediated chloride secretion in various cell types, including epithelial cells, pancreatic cells, and airway smooth muscle cells. This compound(inh)-172 has also been used to study the role of this compound in diseases other than cystic fibrosis, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N4/c15-12-2-1-3-13(17)11(12)8-21-19-14(18-20-21)9-4-6-10(16)7-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCQQFVTVHJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


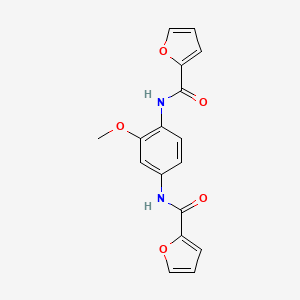
![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
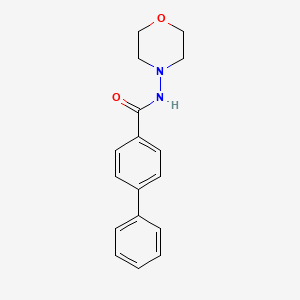
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


